N-acyle-phénylthiouréas

N-Acyl-Phenylthioureas are a class of organic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. These molecules typically consist of an aromatic phenyl ring linked through a sulfur atom to an acyl group, with various substituents available for modification. Their structure allows them to exhibit potent inhibitory effects on various enzyme systems, making them valuable tools in drug discovery efforts.

N-Acyl-phenylthioureas are known for their ability to modulate the activity of key enzymes involved in disease pathways such as proteases, kinases, and acetylcholinesterase. Additionally, these compounds have been explored for their potential use in anti-inflammatory, antimicrobial, and anticancer applications. Due to their structural flexibility, they can be tailored to enhance both potency and selectivity, making them promising candidates for further investigation.

These versatile molecules are often synthesized through multi-step organic synthesis routes involving the coupling of an acylating agent with a thiol-protected phenol derivative. The resulting products undergo various transformations to optimize their biological properties before being evaluated in vitro and in vivo models.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

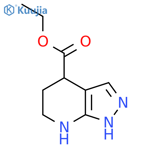

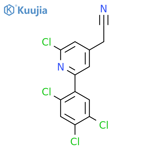

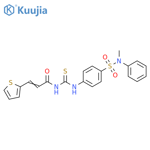

|

1-cyclohexanecarbonyl-3-(4-sulfamoylphenyl)thiourea | 642977-22-8 | C14H19N3O3S2 |

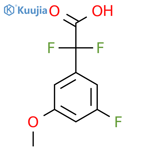

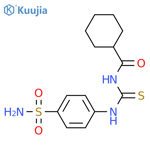

|

1-4-(difluoromethoxy)phenyl-3-(thiophene-2-carbonyl)thiourea | 302552-73-4 | C13H10F2N2O2S2 |

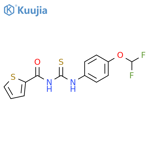

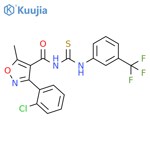

|

3-(5-bromofuran-2-carbonyl)-1-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}thiourea | 501111-66-6 | C16H13BrN4O5S2 |

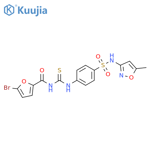

|

1-{4-methyl(phenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea | 791792-86-4 | C21H19N3O3S3 |

|

3-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl-1-3-(trifluoromethyl)phenylthiourea | 536725-67-4 | C19H13ClF3N3O2S |

|

Benzamide,N-[[(2,6-diethylphenyl)amino]thioxomethyl]- | 25343-25-3 | C18H20N2OS |

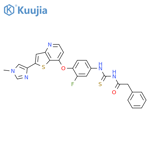

|

MGCD-265 analog | 875337-44-3 | C26H20FN5O2S2 |

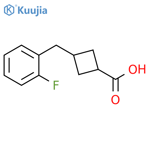

|

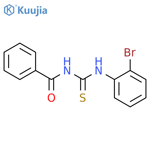

| 5391-29-7 | C14H11BrN2OS |

|

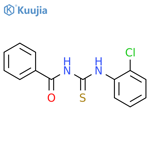

1-benzoyl-3-(2-chlorophenyl)thiourea | 21258-05-9 | C14H11ClN2OS |

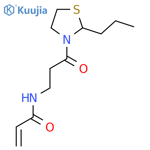

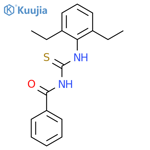

|

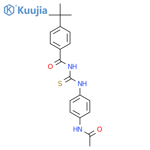

TENOVIN-1 | 380315-80-0 | C20H23N3O2S |

Littérature connexe

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Fournisseurs recommandés

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés